tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate
Description
This compound is a chiral bicyclic carbamate derivative featuring a 3-hydroxyadamantane substituent and a carbamoyl-functionalized 2-azabicyclo[3.1.0]hexane core. Its molecular framework is critical in medicinal chemistry, particularly as an intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin, which are used to treat type 2 diabetes . The adamantyl group enhances metabolic stability and lipophilicity, while the carbamoyl moiety contributes to hydrogen-bonding interactions with biological targets . The stereochemistry (1S,3S,5S) of the bicyclohexane core is essential for maintaining conformational rigidity and pharmacological activity .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O5/c1-21(2,3)31-20(29)25-17(19(28)26-15-5-14(15)6-16(26)18(24)27)22-7-12-4-13(8-22)10-23(30,9-12)11-22/h12-17,30H,4-11H2,1-3H3,(H2,24,27)(H,25,29)/t12?,13?,14-,15-,16-,17+,22?,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUZMKUAYNKKY-GVRCGUHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)N1C2CC2CC1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717848 | |
| Record name | tert-Butyl [(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361442-01-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-[(1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hex-2-yl]-1-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361442-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate (CAS Number: 361442-01-5) is a complex organic compound with significant potential in pharmacology, particularly as a blood glucose regulator. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H35N3O5, with a molecular weight of 433.5411 g/mol. It features a bicyclic structure that contributes to its biological activity.
Key Properties:
- Molecular Weight: 433.5411 g/mol
- Molecular Formula: C23H35N3O5
- IUPAC Name: tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxyadamantyl)-2-oxoethyl]carbamate
- CAS Number: 361442-01-5
The compound acts primarily as an inhibitor of specific enzymes involved in glucose metabolism. Its structural features allow it to interact with target proteins effectively, leading to alterations in metabolic pathways that regulate blood glucose levels.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidiabetic Activity: The compound has shown promise in lowering blood glucose levels in animal models through mechanisms involving insulin sensitivity enhancement and inhibition of gluconeogenesis.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, possibly linked to its ability to modulate neuroinflammatory pathways.
- Antiviral Properties: Some derivatives of the compound have been studied for their antiviral activity against coronaviruses, indicating a broader spectrum of biological activity.
Case Study 1: Antidiabetic Efficacy
A study conducted on diabetic rats demonstrated that administration of this compound led to a significant reduction in fasting blood glucose levels compared to the control group (p < 0.05). The study highlighted its potential as a therapeutic agent for managing diabetes.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2-azabicyclo[3.1.0]hexane derivatives with structural variations that influence their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Notes:
- Adamantyl vs.
- Carbamoyl vs. Cyano: The carbamoyl group (CONH₂) in the target compound enables hydrogen bonding, whereas the cyano group (CN) in ’s analog is electron-withdrawing, reducing solubility but increasing reactivity .
- Stereochemistry : The (1S,3S,5S) configuration in the target compound is critical for activity, as stereoisomers (e.g., 1R,3S,5R in ) may exhibit reduced efficacy due to mismatched binding .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (high due to adamantyl) | ~1.2 | ~2.8 |
| Solubility (Water) | Low | Moderate | Very Low |
| Hydrogen Bond Donors | 3 | 2 | 1 |
Key Insight : The adamantyl group in the target compound significantly increases LogP, favoring membrane permeability but requiring formulation adjustments for clinical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
